
1,1'-(1,1,2,2-Tetrafluoro-1,2-ethanediyl)bis(4-chlorobenzene); 98%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1'-(1,1,2,2-Tetrafluoro-1,2-ethanediyl)bis(4-chlorobenzene); 98% (TFECB) is a fluorinated organic compound that has been studied extensively for its potential applications in scientific research. It is a symmetrical molecule with two fluorine atoms attached to a central carbon atom, which is then connected to two chlorobenzene rings. The compound has been used in a variety of research applications due to its unique properties, such as its high stability and low volatility. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions for TFECB research.
科学研究应用
1,1'-(1,1,2,2-Tetrafluoro-1,2-ethanediyl)bis(4-chlorobenzene); 98% has been used in a variety of scientific research applications, including inorganic synthesis, organic synthesis, and materials science. In inorganic synthesis, 1,1'-(1,1,2,2-Tetrafluoro-1,2-ethanediyl)bis(4-chlorobenzene); 98% has been used as a reagent in the synthesis of metal complexes, such as ruthenium and osmium complexes. In organic synthesis, it has been used as a reagent in the synthesis of heterocyclic compounds. In materials science, it has been used as a precursor to the synthesis of fluorinated polymers films.
作用机制
1,1'-(1,1,2,2-Tetrafluoro-1,2-ethanediyl)bis(4-chlorobenzene); 98% is a symmetrical molecule, meaning that it has two identical halves. This allows it to interact with other molecules in a predictable manner. It has been found to form strong hydrogen bonds with other molecules, which can be used to control the structure of the molecules it interacts with. It also has a high affinity for electron-rich molecules, allowing it to act as an electron donor in certain reactions.
Biochemical and Physiological Effects
1,1'-(1,1,2,2-Tetrafluoro-1,2-ethanediyl)bis(4-chlorobenzene); 98% has been found to have a variety of biochemical and physiological effects. In vitro studies have found that it can inhibit the growth of certain types of bacteria and fungi. It has also been found to have anti-inflammatory and antioxidant properties. In animal studies, it has been found to reduce inflammation and improve wound healing.
实验室实验的优点和局限性
The use of 1,1'-(1,1,2,2-Tetrafluoro-1,2-ethanediyl)bis(4-chlorobenzene); 98% in laboratory experiments has a number of advantages. It is a highly stable compound, meaning that it can be stored for long periods of time without degradation. It is also non-toxic, making it safe to handle in the laboratory. However, it is also a volatile compound, meaning that it can easily evaporate during experiments.
未来方向
There are a number of potential future directions for 1,1'-(1,1,2,2-Tetrafluoro-1,2-ethanediyl)bis(4-chlorobenzene); 98% research. One potential direction is to explore its potential applications in medicine, such as its use as an anti-inflammatory or antioxidant agent. Another potential direction is to explore its potential uses in materials science, such as its use as a precursor for the synthesis of fluorinated polymers films. Finally, further research could be done to explore its potential applications in organic synthesis, such as its use as a reagent in the synthesis of heterocyclic compounds.
合成方法
1,1'-(1,1,2,2-Tetrafluoro-1,2-ethanediyl)bis(4-chlorobenzene); 98% can be synthesized from commercially available starting materials, such as 4-chlorobenzaldehyde, 1,1,2,2-tetrafluoroethane, and sodium hydroxide. The reaction is carried out in aqueous media and proceeds via a condensation reaction between the aldehyde and the alkene. The resulting product is then purified by recrystallization. The yield of the reaction is typically around 98%.
属性
IUPAC Name |
1-chloro-4-[2-(4-chlorophenyl)-1,1,2,2-tetrafluoroethyl]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl2F4/c15-11-5-1-9(2-6-11)13(17,18)14(19,20)10-3-7-12(16)8-4-10/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHRFJDYJVWUNOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(C2=CC=C(C=C2)Cl)(F)F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl2F4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzene,1,1'-(1,1,2,2-tetrafluoro-1,2-ethanediyl)bis[4-chloro- | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

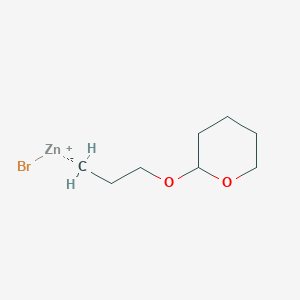
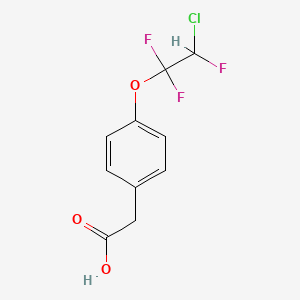
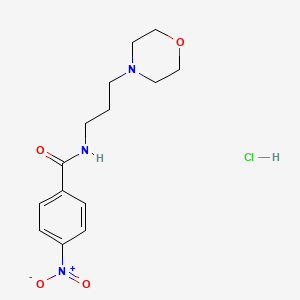
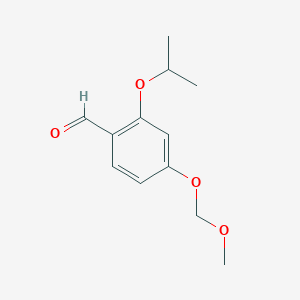
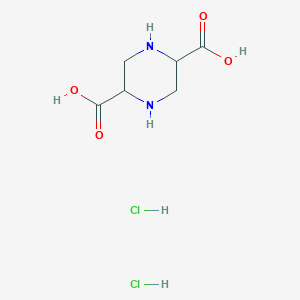

![(2S)-N-[(1S,2R)-2-Hydroxy-1,2-diphenylethyl]-2-pyrrolidinecarboxamide, 98%, (99% ee)](/img/structure/B6314161.png)
![2,6-Bis-[1-(2-isopropylphenylimino)-ethyl]pyridine](/img/structure/B6314163.png)





